Betaclamycin A
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Overview
Description
Betaclamycin A is a natural product found in Streptomyces galilaeus with data available.
Scientific Research Applications
Antibiotics Acting as Neuroprotectants
Betaclamycin A, as a β-lactam antibiotic, has shown promise in neuroprotection. β-lactam antibiotics are believed to increase the expression of the glutamate transporter GLT1, which may help in relieving neurological excitotoxicity associated with disorders such as amyotrophic lateral sclerosis (Stock et al., 2013).
Antifungal and Antimycotic Properties
This compound exhibits antifungal activities. For instance, research has shown the formation of natamycin:cyclodextrin inclusion complexes with beta-cyclodextrin, improving water solubility and maintaining in vitro antifungal activity (Koontz & Marcy, 2003).
Role in Cancer Treatment
In the context of cancer, this compound derivatives like rapamycin have been found effective in inhibiting human renal cancer metastasis (Luan et al., 2003). Furthermore, rapamycin has shown significant impact on the mTOR signaling pathway, which is crucial in cancer progression and treatment (Saxton & Sabatini, 2017).
Effects in Hematological Disorders
This compound analogs, particularly rapamycin, have been observed to have effects in hematological conditions like β-thalassemia, potentially increasing the production of fetal hemoglobin in erythroid precursor cells (Fibach et al., 2006).
Impact on Immune Response
Studies indicate that rapamycin, a derivative of this compound, can preserve the highly suppressive CD27+ subset of human CD4+CD25+ regulatory T cells, which are important in allograft tolerance and may influence tolerance-inducing strategies in organ transplantation (Coenen et al., 2006).
Autophagy Activation
Rapamycin, related to this compound, has been shown to stimulate ULK1-dependent clearance of toxic free α-globin in β-thalassemia, suggesting its role in autophagy activation and potential therapeutic application in hematological disorders (Lechauve et al., 2019).
Properties
CAS No. |
76264-95-4 |
---|---|
Molecular Formula |
C40H51NO15 |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
(9R,10R)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO15/c1-7-40(50)15-24(29-32(39(40)49)36(48)30-31(35(29)47)34(46)28-19(33(30)45)9-8-10-22(28)43)54-26-13-20(41(5)6)37(17(3)52-26)56-27-14-23(44)38(18(4)53-27)55-25-12-11-21(42)16(2)51-25/h8-10,16-18,20,23-27,37-39,43-44,47-50H,7,11-15H2,1-6H3/t16-,17-,18-,20-,23-,24?,25-,26-,27-,37?,38+,39+,40+/m0/s1 |
InChI Key |
OIAHYVPTZYBBFB-JKOIIKDVSA-N |
Isomeric SMILES |
CC[C@]1(CC(C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H](C([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Synonyms |
betaclamycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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